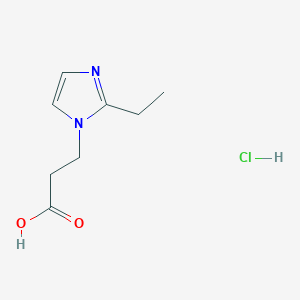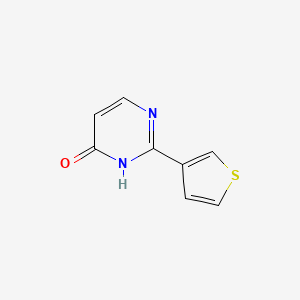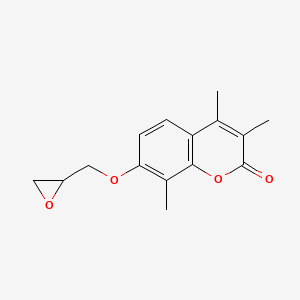![molecular formula C14H24Cl2N2O B1439259 {2-[2-(哌啶-1-基甲基)苯氧基]乙基}胺二盐酸盐 CAS No. 1185303-92-7](/img/structure/B1439259.png)
{2-[2-(哌啶-1-基甲基)苯氧基]乙基}胺二盐酸盐
描述
“{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride”, also known as PEMA dihydrochloride, is a synthetic organic compound with potential applications in various fields of research and industry due to its unique chemical and biological properties. It has a molecular weight of 307.26 and a molecular formula of C14H24Cl2N2O .
Synthesis Analysis
Piperidine derivatives, such as “{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride”, play a significant role in the pharmaceutical industry. Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride” is represented by the formula C14H24Cl2N2O . This compound is a part of the piperidine class of compounds, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The physical and chemical properties of “{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride” are not fully detailed in the search results. It has a molecular weight of 307.26 and a molecular formula of C14H24Cl2N2O .科学研究应用
合成和化学性质
- 糖苷酶抑制剂的合成:一项研究详细介绍了多羟基化吲哚烷的合成,这是一种潜在的糖苷酶抑制剂,涉及通过分子内曼尼希型反应形成的哌啶环 (Baumann et al., 2008)。
- 嘧啶和异喹啉的开发:另一项研究重点是合成包含哌啶成分的嘧啶和异喹啉,从而开发出在药物发现中具有潜在应用的新型化合物 (Paronikyan et al., 2016)。
- 芳基硫烷鎓盐与胺的反应:一项研究探索了芳基硫烷鎓盐与哌啶等二级胺的反应,生成芳基氨基丁基硫醚,表明在合成有机化学中具有潜在应用 (Karaulova et al., 1988)。
生物医学应用
- 抗菌和抗真菌活性:对与哌啶等胺反应的苯并呋并[3,2-d]嘧啶合成的研究显示出有希望的抗菌和抗真菌活性 (Bodke & Sangapure, 2003)。
- 在小鼠中的生物分布:一项研究合成了具有哌啶基团的氧代锝混合配体络合物,并研究了它们在小鼠中的体内生物分布,突出了在生物医学成像中的潜在应用 (Patsis et al., 1999)。
- 抗癌剂:对哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物的研究揭示了一些具有强抗癌特性的化合物,表明潜在的治疗应用 (Rehman et al., 2018)。
材料科学应用
- 聚合中的铜配合物:一项研究描述了使用哌啶衍生物合成用于外消旋乳酸聚合的铜(II)配合物,表明其在材料科学和聚合物化学中的潜力 (Daneshmand et al., 2019)。
安全和危害
作用机制
Target of Action
It’s known that piperidine derivatives have a broad range of pharmacological applications .
Mode of Action
Piperidine derivatives have been found to exhibit various biological activities .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been found to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The biological activity of piperidine derivatives suggests that they may be influenced by various environmental factors .
生化分析
Biochemical Properties
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride and these proteases can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride can impact cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics. By modulating the activity of these enzymes, {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride can alter the metabolic fate of other compounds .
Transport and Distribution
The transport and distribution of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride within tissues can vary depending on the presence of these transporters and binding proteins .
属性
IUPAC Name |
2-[2-(piperidin-1-ylmethyl)phenoxy]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c15-8-11-17-14-7-3-2-6-13(14)12-16-9-4-1-5-10-16;;/h2-3,6-7H,1,4-5,8-12,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJOLPDLRLIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2OCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)



![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)
![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)